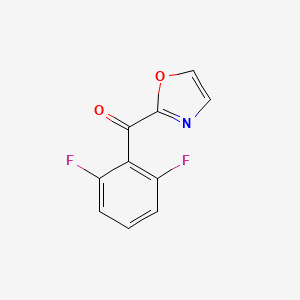

2-(2,6-Difluorobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

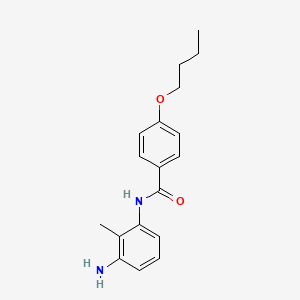

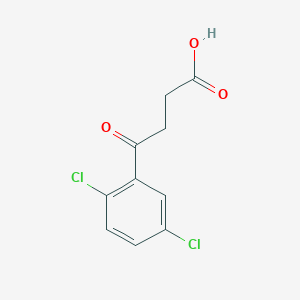

2-(2,6-Difluorobenzoyl)oxazole, also known as DFB and Benzoxazole, is an organic compound that has been extensively studied for various chemical, biological, and industrial applications. It contains a total of 21 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular formula of 2-(2,6-Difluorobenzoyl)oxazole is C10H5F2NO2. It contains a five-membered oxazole ring and a six-membered aromatic ring .Chemical Reactions Analysis

Oxazoles have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Oxazole Synthesis

Research has demonstrated methods for synthesizing oxazole derivatives, including those similar to 2-(2,6-Difluorobenzoyl)oxazole. For example, a study outlined a synthetic route for oxazole-containing compounds, emphasizing efficiency and waste reduction in the production process (Rizzo et al., 2000).

Tautomerization and Transmetalation

Oxazole molecules have been shown to undergo transformations such as tautomerization to carbene tautomers and transmetalation to gold, indicating their chemical versatility (Ruiz & Perandones, 2009).

Modular Synthesis of Oxazoles

Studies have explored efficient methods for the synthesis of oxazole structures, such as a gold-catalyzed oxidation strategy for creating 2,4-disubstituted oxazoles, highlighting the adaptability of oxazole synthesis (Luo et al., 2012).

Applications in Medicinal Chemistry

Biological Activity of Oxazoles

Oxazole compounds, including structures similar to 2-(2,6-Difluorobenzoyl)oxazole, display a range of biological activities due to their ability to bind with various enzymes and receptors. These compounds are used in the treatment of diseases and have shown promise as medicinal agents (Zhang, Zhao, & Zhou, 2018).

Antimicrobial Potential

Some oxazole derivatives, including those related to 2-(2,6-Difluorobenzoyl)oxazole, have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Jadhav et al., 2017).

Material Science and Organic Electronics

Optical and Electronic Properties

The structural modifications of benzobisoxazoles, a class of compounds related to oxazoles, can significantly influence their optical and electronic properties, offering potential applications in material science (Tlach et al., 2013).

Photoluminescence Properties

Oxazole-based heterocycles have been studied for their luminescent properties, indicating potential applications in the field of dyes and pigments (Eseola et al., 2011).

Safety And Hazards

While specific safety data for 2-(2,6-Difluorobenzoyl)oxazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZIGHLZLIEDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642106 |

Source

|

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzoyl)oxazole | |

CAS RN |

898760-44-6 |

Source

|

| Record name | (2,6-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)